Peptide β-Sheet Recognition via Hydrogen Bonding
The 6-hydroxy-pyrimidine-4-carbohydrazide scaffold provides a specific hydrogen-bond donor/acceptor pattern suitable for molecular recognition of peptide β-sheets, a property characterized for structurally related pyrimidine hydrazine acids (PHAs) [1]. While quantitative binding data for the exact compound are not available in open literature, the class of 6-hydroxy-substituted pyrimidine hydrazides exhibits a distinct emission quenching response upon peptide binding (fluorescence decrease at 420 nm upon irradiation at 281 nm in non-protic solvents), a property absent in unsubstituted pyrimidine hydrazides .
| Evidence Dimension | Peptide β-sheet binding capability (fluorescence response) |
|---|---|
| Target Compound Data | Fluorescence emission at ~420 nm (excitation 281 nm); intensity decreases upon peptide binding |
| Comparator Or Baseline | Pyrimidine-4-carbohydrazide (CAS 39513-54-7): no reported peptide-binding fluorescence response |
| Quantified Difference | Qualitative presence of binding-dependent fluorescence quenching vs. no reported activity |
| Conditions | Non-protic solvent; irradiation at 281 nm |
Why This Matters
This property enables use as a fluorescent probe for peptide β-sheet recognition in biochemical assays, a functional capability not offered by simpler pyrimidine hydrazides.
- [1] Miltschitzky, S., Michlova, V., Stadlbauer, S., & König, B. (2006). Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition. Heterocycles, 67(1), 135-160. View Source
